O-Acetylpsilocin fumarate
CAS No.: 1217230-42-6
Cat. No.: VC0029852
Molecular Formula: C18H22N2O6
Molecular Weight: 362.382
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217230-42-6 |
---|---|
Molecular Formula | C18H22N2O6 |
Molecular Weight | 362.382 |
IUPAC Name | (E)-but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate |
Standard InChI | InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Standard InChI Key | QIJLOAPCCJQEEZ-WLHGVMLRSA-N |
SMILES | CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
O-Acetylpsilocin fumarate is a salt form of O-Acetylpsilocin (also known as psilacetin or 4-Acetoxy-DMT) with fumaric acid. The compound has well-defined chemical parameters that establish its identity and physical characteristics.
The compound is formally identified through several chemical identifiers:
Property | Value |
---|---|
Molecular Formula | C18H22N2O6 |
Molecular Weight | 362.4 g/mol |
CAS Number | 1217230-42-6 |
Exact Mass | 362.147797 |
Base Form Formula | C14H18N2O2 |
Base Form Molecular Weight | 246.31 |
The molecular structure consists of the psilacetin component (4-acetoxy-N,N-dimethyltryptamine) paired with fumaric acid in a 1:1 salt ratio . The base form represents the active component without the fumarate counterion, while the salt form provides stability advantages for storage and handling .
Nomenclature and Alternative Designations
The compound is referenced through various synonyms in scientific literature and chemical databases, reflecting its structural components and relationships to similar compounds:
Synonym | Description |
---|---|
O-Acetylpsilocin fumarate | Primary name |
4-Acetoxy-DMT fumarate | Abbreviated structural designation |
4-Acetoxy-N,N-dimethyltryptamine fumarate | Complete structural name |
3-[2-(Dimethylamino)ethyl]-4-indolyl Acetate Fumarate | Alternative structural description |
Psilacetin fumarate | Common alternative name |
1H-Indol-4-ol, 3-[2-(dimethylamino)ethyl]-, 4-acetate, 2-butenedioate (1:1) | IUPAC-style systematic name |
These alternative designations appear across various chemical databases and research publications, though all refer to the identical molecular entity .
Structural Features and Chemical Classification
O-Acetylpsilocin fumarate belongs to the tryptamine family of compounds, characterized by the indole ring system with specific functional group modifications. The molecular architecture includes several notable structural features:
-
An indole ring system as the core structure
-
A dimethylamino ethyl group at the 3-position of the indole
-
An acetoxy group at the 4-position of the indole
-
A fumarate counterion forming the salt
The compound's solid-state structure contains an asymmetric unit comprising one cation derived from 4-acetoxy-N,N-dimethyltryptamine and a fumarate anion, with the indole ring system exhibiting near-planarity. These structural characteristics contribute to both its stability profile and its pharmacokinetic behavior.
Pharmacological Properties
Prodrug Metabolism and Conversion
O-Acetylpsilocin fumarate functions primarily as a prodrug, requiring metabolic conversion to generate its active form. Recent scientific investigations have provided definitive evidence confirming this long-hypothesized mechanism.
The compound undergoes deacetylation in vivo, converting to psilocin (4-hydroxy-N,N-dimethyltryptamine), which serves as the ultimate active metabolite. This conversion occurs through enzymatic hydrolysis of the acetoxy group, resulting in the formation of the pharmacologically active psilocin molecule .
A 2024 study provided the first formal, publicly available pharmacokinetic validation of psilacetin's status as a psilocin prodrug in vivo. The research demonstrated consistent conversion in both male and female subjects, with no evidence of sexual dimorphism in the metabolic processing .
Comparative Pharmacokinetics
Recent pharmacokinetic studies have established important distinctions between O-Acetylpsilocin fumarate and psilocybin regarding their in vivo conversion to psilocin. These differences have significant implications for research applications and potential therapeutic development.
Direct comparisons of plasma psilocin concentrations following administration of equimolar doses revealed the following key findings:
-
Psilocybin led to 10-25% higher psilocin concentrations than psilacetin at 15 minutes post-injection
-
The half-life of psilocin remained approximately 30 minutes regardless of precursor compound
-
The relative amount of psilocin exposure from psilacetin fumarate was approximately 70% of that from psilocybin on an equimolar basis
These findings were consistent across multiple experimental conditions and dose ranges, establishing a reliable pharmacokinetic relationship between the two prodrugs.
Quantitative Bioavailability Comparison
When relative psilocin bioavailability was calculated using dose-corrected areas under the curves (AUCs) between 15 and 60 minutes post-administration, significant differences emerged between psilacetin fumarate and psilocybin:
Parameter | Finding |
---|---|
Relative Bioavailability Range | 67-89% compared to psilocybin |
Average Reduction | Approximately 30% less psilocin exposure |
Equivalent Exposure Example | 5.63 μmol/kg psilacetin ≈ 4.05 μmol/kg psilocybin |
These differences were statistically significant across all tested dose groups, with each compound demonstrating its own dose-dependent exposure trends . The reduced peripheral psilocin exposure from psilacetin may have implications for both research applications and potential therapeutic considerations.
Research Methodology and Findings
Experimental Design and Techniques
The pharmacokinetic validation of O-Acetylpsilocin fumarate employed sophisticated analytical methods to establish definitive in vivo conversion patterns and comparative metrics against psilocybin. The experimental design incorporated several methodological strengths:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provided precise quantification of plasma psilocin concentrations
-
Controlled intraperitoneal (IP) administration ensured consistent dosing
-
Testing in both male and female subjects addressed potential sex-based metabolic differences
-
Multiple dosing regimens included both matched equimolar doses and interleaved dose escalation
-
Temporal sampling allowed for calculation of pharmacokinetic parameters including areas under the curve
This methodological approach established reliable, quantitative comparisons between the pharmacokinetic profiles of psilacetin fumarate and psilocybin.
Dose-Response Relationships
Experiments examining dose-response relationships revealed consistent patterns across different dosing paradigms:
-
Both psilacetin fumarate and psilocybin demonstrated clear dose-dependent increases in resulting psilocin plasma concentrations
-
The ratio of psilocin exposure remained relatively consistent across dose ranges, with psilacetin fumarate generating approximately 70% of the psilocin exposure compared to equivalent doses of psilocybin
-
Statistical analysis confirmed significant differences in AUCs across all groups (ANOVA, p < 0.0001)
-
Each compound demonstrated independent dose-dependent exposure trends (Sidak's, psilacetin, p = 0.0002; psilocybin, p < 0.0001)
These findings provide important quantitative context for researchers considering substituton of psilacetin fumarate for psilocybin in experimental protocols, as they suggest approximately 30% higher doses of psilacetin may be required to achieve equivalent psilocin exposure.
Plasma Concentration Profiles
Temporal analysis of plasma psilocin concentrations revealed informative kinetic patterns following administration of both compounds:
Time Point | Observations |
---|---|
15 minutes | Peak concentrations observed; psilocybin produced 10-25% higher concentrations |
15-60 minutes | Similar elimination patterns for both compounds |
Half-life | Approximately 30 minutes for psilocin regardless of precursor |
Research Applications and Implications
Pre-Clinical Research Considerations
The validation of O-Acetylpsilocin fumarate as a psilocin prodrug with defined pharmacokinetic characteristics has significant implications for pre-clinical research programs investigating serotonergic psychedelic compounds:
-
In jurisdictions where psilacetin remains unscheduled while psilocybin faces regulatory restrictions, substitution may enable broader access and accelerate research progress
-
The established pharmacokinetic relationship allows for informed dose adjustments to achieve comparable psilocin exposure
-
The similar half-life and elimination patterns suggest comparable experimental timeframes despite the differing psilocin exposure levels
These advantages may facilitate more rapid progress on mechanistic questions surrounding psilocin's effects in pre-clinical research settings.
Regulatory and Ethical Considerations
Beyond purely pharmacological considerations, the availability of a semi-synthetic alternative to naturally-derived psilocybin compounds introduces several important regulatory and ethical dimensions:
-
Regulatory status varies by jurisdiction, potentially offering research advantages in some contexts
-
The semi-synthetic nature may reduce ethical concerns related to commercialization of compounds with indigenous historical significance
-
As a synthetic alternative, manufacturing considerations may differ from extraction-based production methods
The research literature notes that "there may be other compensatory benefits to the pursuit of psilacetin or other novel psilocin prodrug strategies as alternatives to psilocybin for human research studies, such as the possibility of reduced ethical, legal, and sustainability concerns by avoiding the commercialization of a natural product with a long documented history of sacramental use by indigenous peoples" .
Synthesis and Analytical Characterization
Synthetic Approaches
O-Acetylpsilocin fumarate is typically prepared through controlled laboratory synthesis rather than extraction from natural sources. The synthetic process generally involves:
-
Acetylation of psilocin under specific pH conditions (typically alkaline or strongly acidic)
-
Formation of the fumarate salt through addition of fumaric acid
-
Purification and isolation of the final product
The synthesis requires careful control of reaction conditions, including pH levels and temperature parameters, to ensure optimal yield and purity of the final compound. The acetylation process specifically targets the hydroxyl group at the 4-position of the indole ring system.
Analytical Identification
Several analytical techniques are employed for positive identification and purity assessment of O-Acetylpsilocin fumarate:
-
High-performance liquid chromatography (HPLC) for purity determination
-
Mass spectrometry for structural confirmation
-
Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation
-
X-ray crystallography for solid-state structural characterization
These complementary analytical approaches provide comprehensive characterization of the compound's identity, purity, and structural features.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume